molecular formula C16H13N3O3 B5719181 5-(3-methyl-4-nitrophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole

5-(3-methyl-4-nitrophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B5719181
M. Wt: 295.29 g/mol
InChI Key: XIMKWQRIVRNQLN-UHFFFAOYSA-N
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Description

5-(3-methyl-4-nitrophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a 1,2,4-oxadiazole ring substituted with 3-methyl-4-nitrophenyl and 3-methylphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-methyl-4-nitrophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazides with nitriles in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(3-methyl-4-nitrophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

    Cyclization: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Electrophilic Reagents: Nitric acid, sulfuric acid, halogens.

    Dehydrating Agents: Phosphorus oxychloride, thionyl chloride.

Major Products Formed

    Reduction: Formation of 5-(3-methyl-4-aminophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole.

    Substitution: Formation of various substituted derivatives depending on the electrophilic reagent used.

Scientific Research Applications

5-(3-methyl-4-nitrophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has several applications in scientific research, including:

    Medicinal Chemistry: Used as a scaffold for designing new drugs with potential antimicrobial, anticancer, and anti-inflammatory activities.

    Material Science: Employed in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

    Biological Studies: Investigated for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 5-(3-methyl-4-nitrophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-phenyl-1,2,4-oxadiazole: A simpler oxadiazole derivative with similar electronic properties but lacking the nitro and methyl substitutions.

    5-(4-nitrophenyl)-1,2,4-oxadiazole: Similar to the target compound but without the additional methyl groups, affecting its reactivity and biological activity.

    3,5-diphenyl-1,2,4-oxadiazole: Another related compound with different substitution patterns, influencing its chemical and physical properties.

Uniqueness

5-(3-methyl-4-nitrophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole is unique due to its specific substitution pattern, which can significantly impact its chemical reactivity, biological activity, and potential applications. The presence of both nitro and methyl groups provides a distinct electronic environment that can be exploited in various scientific and industrial applications.

Properties

IUPAC Name

5-(3-methyl-4-nitrophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c1-10-4-3-5-12(8-10)15-17-16(22-18-15)13-6-7-14(19(20)21)11(2)9-13/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIMKWQRIVRNQLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC(=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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